1,4-Naphthalenedione, 2-(methylphenylamino)-
Overview
Description
1,4-Naphthalenedione, 2-(methylphenylamino)- is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are found in various natural sources, including plants and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(methylphenylamino)- typically involves the reaction of 1,4-naphthoquinone with aniline derivatives under specific conditions. One common method includes the use of a solvent such as ethanol or acetic acid, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological and chemical properties .
Scientific Research Applications
1,4-Naphthalenedione, 2-(methylphenylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(methylphenylamino)- involves its interaction with cellular components, leading to various biological effects. It can act as an oxidizing agent, affecting redox balance within cells. This compound has been shown to modulate immune cell activity, particularly by promoting the expansion of CD8+ T cells and inhibiting the development of Th1 and Th17 cells, which are involved in autoimmune responses .
Comparison with Similar Compounds
Similar Compounds
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Lawsone (2-hydroxy-1,4-naphthoquinone)
- Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)
Comparison
1,4-Naphthalenedione, 2-(methylphenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to juglone, lawsone, and plumbagin, this compound has shown different reactivity and potential therapeutic applications, particularly in the modulation of immune responses and its potential use in treating autoimmune diseases .
Properties
IUPAC Name |
2-(N-methylanilino)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-18(12-7-3-2-4-8-12)15-11-16(19)13-9-5-6-10-14(13)17(15)20/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGWGXCTGPJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400602 | |
Record name | 1,4-Naphthalenedione, 2-(methylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18274-98-1 | |
Record name | 1,4-Naphthalenedione, 2-(methylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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